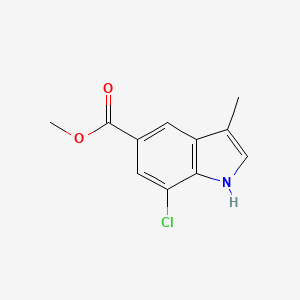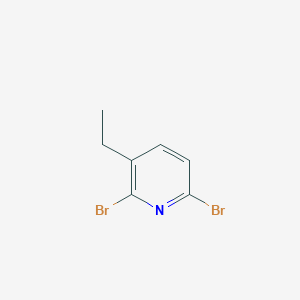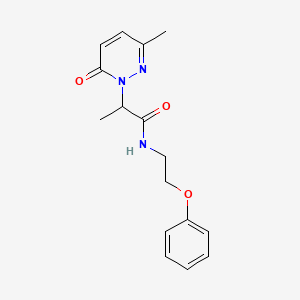![molecular formula C16H16ClNO2 B2641844 4-chloro-2-((E)-{[1-(4-methoxyphenyl)ethyl]imino}methyl)phenol CAS No. 1232827-10-9](/img/structure/B2641844.png)
4-chloro-2-((E)-{[1-(4-methoxyphenyl)ethyl]imino}methyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known as 4-chloro-2-((E)-{[1-(4-methoxyphenyl)ethyl]imino}methyl)phenol, is a biochemical used for proteomics research . It has a molecular formula of C16H16ClNO2 and a molecular weight of 289.76 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a Schiff base ligand was synthesized in a methanolic medium through the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .Chemical Reactions Analysis
The compound has been used as a catalyst for reductive amination by transfer hydrogenation . More detailed information about its reactivity would require further experimental studies.Physical and Chemical Properties Analysis
The compound is brown in color . More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data would need to be determined experimentally.Wissenschaftliche Forschungsanwendungen
Structural and Molecular Properties
4-Chloro-2-((E)-{[1-(4-methoxyphenyl)ethyl]imino}methyl)phenol exhibits specific structural properties, with its 2-(4-methoxyphenyl)ethyl and 4-chloro-2-(iminomethyl)phenol portions being nearly planar. The molecule’s structure is stabilized by intramolecular hydrogen bonding between the hydroxy group and the imino nitrogen atom. The molecular geometry, vibrational frequencies, and chemical shifts have been studied through various spectroscopic techniques and theoretical calculations, underlining the compound's stable and distinct structural characteristics (Yaeghoobi, Rahman, & Ng, 2009).
Interactions and Binding Studies
The interaction of similar molecular structures with biological molecules like Bovine Serum Albumin (BSA) has been explored, revealing insights into binding constants and quenching mechanisms. These studies are pivotal for understanding the biological relevance of such compounds (Ghosh, Rathi, & Arora, 2016). Moreover, the compound's interaction with DNA bases has been probed through electrophilic centered charge transfer methods, offering perspectives on its potential role in biological systems (Demircioğlu, 2021).
Luminescence and Optical Properties
The compound has shown interesting luminescence properties, such as room-temperature luminescence observed in solution, attributed to π* → π transitions. These properties extend the compound's applicability in optical and material sciences (Mohite, Patil-Deshmukh, & Chavan, 2020).
Chemical Activity and Application Potential
Investigations into the compound’s chemical activity, such as its behavior as a corrosion inhibitor and its antioxidant properties, have been carried out. These studies not only showcase the compound’s chemical stability and reactivity but also hint at potential industrial and pharmaceutical applications. For instance, the synthesis and characterization of Schiff bases related to this compound have demonstrated significant corrosion inhibition potentials, opening pathways for their use in material preservation and protection (Elemike, Nwankwo, Onwudiwe, & Hosten, 2017). Similarly, antioxidant activity studies of related compounds indicate potential health benefits and therapeutic applications (Kusumaningrum, Hanapi, Ningsih, Nafiah, & Nadhiroh, 2021).
Eigenschaften
IUPAC Name |
4-chloro-2-[1-(4-methoxyphenyl)ethyliminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-11(12-3-6-15(20-2)7-4-12)18-10-13-9-14(17)5-8-16(13)19/h3-11,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGETWIHJNMNQEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)N=CC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-bromobenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2641761.png)




![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2641771.png)


![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2641778.png)
![1-({[1-(3-chlorophenyl)-1H-imidazol-2-yl]thio}acetyl)indoline](/img/structure/B2641779.png)

![4-tert-butyl-N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2641781.png)

![1-(3,4-Dimethoxyphenyl)-2-(3-(dimethylamino)propyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2641783.png)
